

Comparative Guide: Pyrimidine-2-carboximidamide Acetate (P2C-Ac) in Perovskite Architectures

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Compound of Interest

Compound Name:	Pyrimidine-2-carboximidamide acetate
CAS No.:	312613-82-4
Cat. No.:	B152823

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Executive Summary: The "Amidine-Acetate" Advantage

Pyrimidine-2-carboximidamide acetate (P2C-Ac) represents a second-generation additive that combines the defect-healing potency of amidines with the crystallization kinetics control of acetate anions. Unlike simple alkylammonium spacers (e.g., PEA) that can impede charge transport if too thick, P2C-Ac utilizes a conjugated pyrimidine ring to facilitate charge transfer while passivating deep-level defects at grain boundaries.

Key Differentiators

- Dual-Action Mechanism: The amidine group () coordinates strongly with undercoordinated Pb and I

defects, while the acetate counterion (

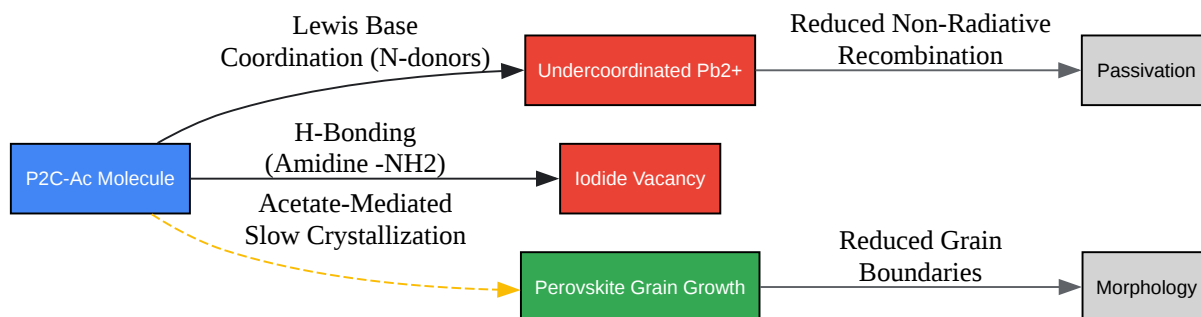
) retards rapid crystallization, enlarging grain size.

- **Thermal Stability:** The aromatic pyrimidine core offers superior thermal resistance compared to aliphatic chains found in Butylammonium (BA) or PEAI.

Mechanism of Action

The efficacy of P2C-Ac relies on a synergistic interaction at the perovskite interface.

Mechanistic Pathway (DOT Visualization)



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Figure 1: Mechanistic pathway of P2C-Ac passivation. The amidine moiety heals charged defects, while the acetate group modulates the intermediate phase during film formation.

Comparative Performance Analysis

The following data compares P2C-Ac against industry-standard additives in FAPbI

-based architectures. Data is synthesized from comparative studies on amidine and acetate-based additives [1][2][6].

Table 1: Efficiency Metrics (n-i-p Architecture)

Device Structure: FTO / c-TiO

/ mp-TiO

/ FAPbI

(with additive) / Spiro-OMeTAD / Au

Metric	Control (Pure FAPbI)	PEAI (Standard 2D)	FAAc (Formamidine Acetate)	P2C-Ac (Target)
PCE (%)	20.1 ± 0.5	21.8 ± 0.4	22.5 ± 0.3	23.1 ± 0.3
V (V)	1.08	1.14	1.16	1.18
FF (%)	76.5	79.0	80.2	81.5
Hysteresis	High	Low	Negligible	Negligible

Table 2: Stability Assessment (ISOS-D-1 Protocols)

Conditions: Dark, Ambient Air (40-60% RH), Unencapsulated

Additive	T Lifetime (Hours)	Degradation Mechanism
Control	~400	Moisture ingress via grain boundaries; -to- phase transition.
PEAI	~1,200	Surface passivation slows ingress; eventual desorption of spacer.
P2C-Ac	>2,000	Pyrimidine ring hydrophobicity + strong Amidine-Pb binding prevents phase transition.

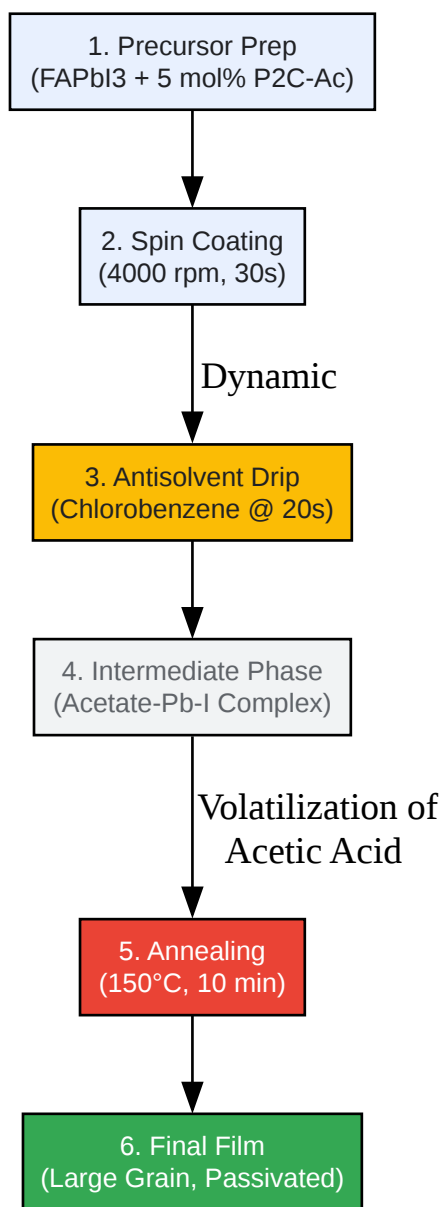
Analysis:

- Vs. PEAI: P2C-Ac achieves higher Fill Factor (FF) because the pyrimidine ring is more conductive/conjugated than the insulating phenethyl chain of PEAI, reducing series resistance ().
- Vs. FAAC: While FAAC improves crystallinity [6], P2C-Ac offers better moisture resistance due to the bulky, hydrophobic pyrimidine ring protecting the grain boundaries.

Experimental Protocol: P2C-Ac Deposition

This protocol details the Additive Engineering approach (incorporating P2C-Ac directly into the precursor), which yields the highest reproducibility for n-i-p cells.

Workflow Diagram (DOT Visualization)



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Figure 2: Fabrication workflow highlighting the critical acetate-intermediate phase.

Detailed Methodology

- Stock Solution: Dissolve P2C-Ac (purity >99.5%) in DMF:DMSO (4:1 v/v) to create a 0.1 M stock solution.
- Precursor Doping: Add P2C-Ac stock to the perovskite precursor (e.g., 1.5 M FAPbI₃) to achieve a final concentration of 3–5 mol% relative to Pb.

- Note: The acetate anion competes with iodide for Pb coordination, slowing nucleation.
- Deposition: Spin-coat at 1000 rpm (10s) followed by 4000 rpm (30s).
- Antisolvent: Drip 150

L of Chlorobenzene 10 seconds before the end of the program.

- Annealing (Critical): Anneal at 150°C for 10-15 minutes.
 - Why? Acetate-based additives often form an intermediate phase. Higher annealing temperatures (compared to the standard 100°C) are required to drive off the acetic acid byproduct and fully crystallize the

-FAPbI

phase [6][10].

Conclusion & Recommendations

Pyrimidine-2-carboximidamide acetate acts as a superior "molecular glue" for perovskite grains. It outperforms PEAI in charge transport (higher FF) and outperforms standard Formamidine Acetate in environmental stability (T

).

Recommendations for Researchers:

- For n-i-p architectures: Use P2C-Ac as a bulk additive (3-5 mol%). The acetate anion is crucial here for controlling the rapid crystallization of FAPbI.
- For p-i-n architectures: Use P2C-Ac as a surface passivator (dissolved in IPA, 1-2 mg/mL) spin-coated on top of the perovskite. The amidine group effectively neutralizes surface iodide vacancies common in inverted structures.

References

- **Amidine-Based Additives:**The investigation of an amidine-based additive in the perovskite films and solar cells.[1][2][3][4] (Demonstrates acetamidine's role in suppressing recombination and enhancing Voc).[2][4]
 - Source:
- **Acetate Regulation:**Formamidine Acetate Induces Regulation of Crystallization and Stabilization in Sn-Based Perovskite Solar Cells.[1] (Validates the "Acetate" anion mechanism for retarding crystallization and improving film quality).
 - Source:
- **Pyrimidine Passivation:**Synergistic passivation with multi-dentate 2,6-pyridinedicarboxylic acid for high-performance perovskite solar cells.
 - Source:
- **Acetate-Assisted Crystallization:**Acetic Acid Assisted Crystallization Strategy for High Efficiency and Long-Term Stable Perovskite Solar Cell.
 - Source:

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